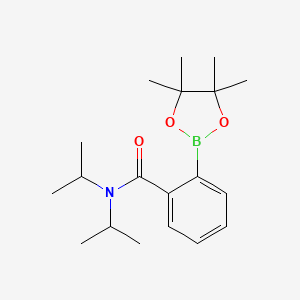N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 815581-73-8
Cat. No.: VC11682520
Molecular Formula: C19H30BNO3
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 815581-73-8 |
|---|---|
| Molecular Formula | C19H30BNO3 |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | N,N-di(propan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H30BNO3/c1-13(2)21(14(3)4)17(22)15-11-9-10-12-16(15)20-23-18(5,6)19(7,8)24-20/h9-14H,1-8H3 |
| Standard InChI Key | RFUQJWHNSINVEP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Features
N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (molecular formula: C19H29BNO3) features a benzamide scaffold substituted at the ortho-position with a tetramethyl-1,3,2-dioxaborolane group and at the nitrogen with two isopropyl groups. The dioxaborolane moiety, a cyclic boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions, while the bulky isopropyl substituents influence its steric and electronic properties .
Spectroscopic Characterization
Key spectroscopic features inferred from related compounds include:
-
1H NMR: Aromatic protons adjacent to the boronic ester typically appear as a singlet near δ 7.5–8.0 ppm, while isopropyl methyl groups resonate as doublets around δ 1.2–1.4 ppm .
-
13C NMR: The carbonyl carbon of the benzamide is expected near δ 165–170 ppm, with quaternary carbons of the dioxaborolane ring appearing between δ 80–85 ppm .
-
IR Spectroscopy: Stretching vibrations for the amide C=O (∼1650 cm⁻¹) and B-O bonds (∼1350 cm⁻¹) are characteristic.
Synthesis and Structural Modification
The synthesis of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide likely follows a multi-step route common to aryl boronic esters, involving sequential functionalization of the benzamide core.
Key Synthetic Steps
-
Borylation of Benzamide Precursors:
A brominated benzamide intermediate undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) to install the dioxaborolane group . For example, ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives have been borylated using similar conditions . -
Amidation with Isopropyl Amines:
The nitrogen of the benzamide is alkylated via reaction with excess isopropylamine or through a coupling reagent-mediated amidation. HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is frequently employed for such transformations . -
Purification and Characterization:
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization yield the pure product, validated by NMR, HRMS, and elemental analysis .
Structural Modifications and SAR Insights
Modifications to the benzamide scaffold or boronic ester group can significantly alter biological activity and physicochemical properties. For instance:
-
Boron Substituents: Replacing tetramethyl-dioxaborolane with pinanediol (as in bortezomib derivatives) reduces proteasome binding affinity but may enhance selectivity for other targets .
-
Amide Alkylation: Bulkier N-alkyl groups (e.g., isopropyl vs. methyl) improve metabolic stability by shielding the amide bond from enzymatic hydrolysis.
Applications in Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling
The tetramethyl-dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions, facilitating the construction of biaryl systems central to pharmaceuticals and materials. For example, analogous compounds have been used to synthesize imidazo[1,2-a]pyridine derivatives with PI3Kα inhibitory activity .
Drug Delivery Systems
Boronic esters are integral to stimuli-responsive drug carriers. The dioxaborolane moiety in N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide could enable pH- or glucose-sensitive drug release, as demonstrated in polymer micelles and mesoporous silica platforms.
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume